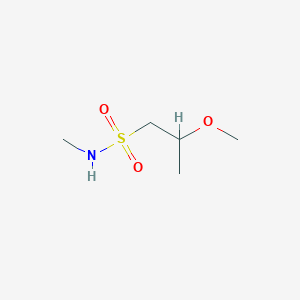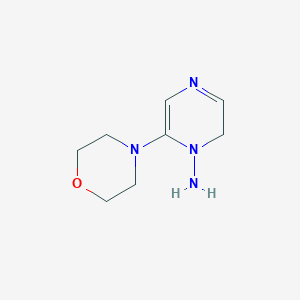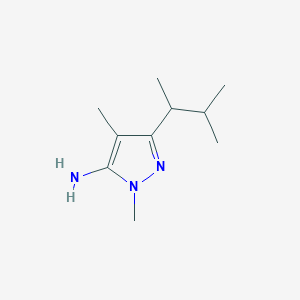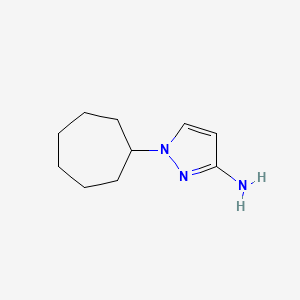
1-Cycloheptyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cycloheptyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cycloheptyl group at the nitrogen atom and an amine group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloheptyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amine group at the third position can participate in nucleophilic substitution reactions, forming various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-Cycloheptyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .
Comparación Con Compuestos Similares
1-Cyclopentyl-1H-pyrazol-3-amine: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
1H-pyrazol-3-amine: Lacks the cycloheptyl group, making it less bulky and potentially less selective in its interactions
Uniqueness: 1-Cycloheptyl-1H-pyrazol-3-amine is unique due to its cycloheptyl substitution, which can influence its steric properties and reactivity. This makes it a valuable compound for designing selective inhibitors or modulators in medicinal chemistry .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-cycloheptylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c11-10-7-8-13(12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,11,12) |
Clave InChI |
AFBNJGPROHJTSX-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)N2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



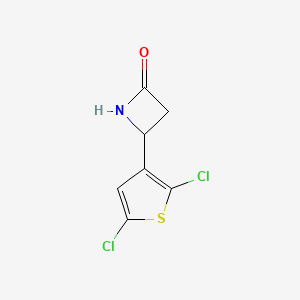
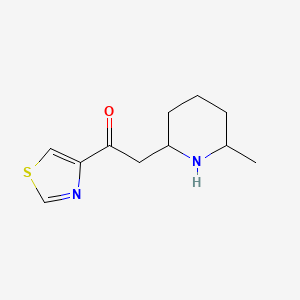
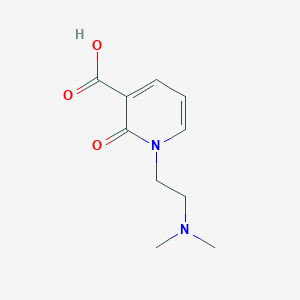
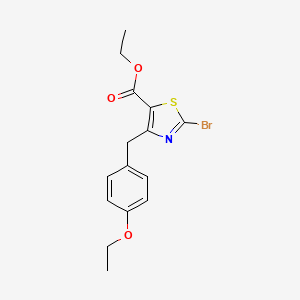
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)

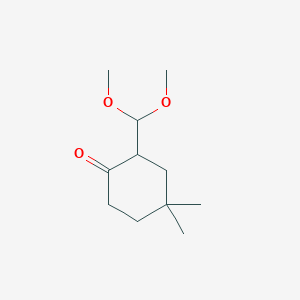
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
